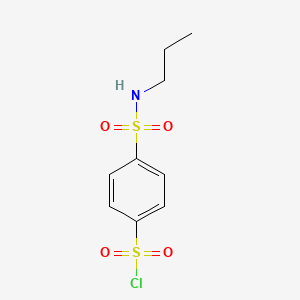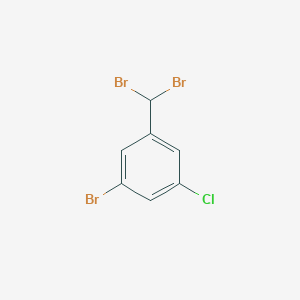
4-(Propylsulfamoyl)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Propylsulfamoyl)benzene-1-sulfonyl chloride, also known as PSC, is an organosulfur compound used in organic synthesis and as a reagent in chemical reactions. It is a colorless, crystalline solid with a pungent odor, and is soluble in water and most organic solvents. PSC is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Anticancer and Antioxidant Applications
A study has demonstrated the potential use of benzene sulfonamide derivatives in anticancer research. New sulfonamide drugs synthesized from benzene sulphonyl chloride derivatives exhibited potent anticancer effects against MCF-7 breast carcinoma cell lines. Molecular docking studies further analyzed these compounds' anti-breast cancer activity, showcasing their bioavailability and therapeutic potential (H. Mohamed et al., 2022).
Enzyme Inhibition for Therapeutic Applications
Research into aromatic sulfonamide inhibitors of carbonic anhydrase isoenzymes (hCA I, II, IV, and XII) revealed compounds with nanomolar half maximal inhibitory concentrations. These findings suggest the potential for developing new therapeutic agents targeting various diseases through enzyme inhibition (C. Supuran et al., 2013).
Water Treatment Technologies
A novel approach to water treatment using sulfonated thin-film composite nanofiltration membranes was explored. These membranes, enhanced with sulfonated aromatic diamine monomers, showed improved water flux and dye rejection capabilities, indicating a significant advancement in water purification methods (Yang Liu et al., 2012).
Organic Synthesis and Material Science
Studies on the synthesis of di(hetero)aryl sulfides using arylsulfonyl chlorides as a sulfur source have opened new pathways in organic synthesis. This efficient protocol allows for the production of di(hetero)aryl thioethers, contributing to advancements in synthetic chemistry and materials science (Qian Wu et al., 2011).
Proton Exchange Membrane for Fuel Cell Applications
The development of new locally and densely sulfonated poly(ether sulfone)s for fuel cell applications illustrates the chemical's role in enhancing energy technologies. These materials form tough, flexible, and transparent membranes, highlighting their importance in developing efficient proton exchange membranes (Kazuya Matsumoto et al., 2009).
Safety and Hazards
The safety data sheet for benzenesulfonyl chloride, a related compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is also harmful to aquatic life . Similar precautions should be taken when handling “4-(Propylsulfamoyl)benzene-1-sulfonyl chloride”.
Propiedades
IUPAC Name |
4-(propylsulfamoyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO4S2/c1-2-7-11-17(14,15)9-5-3-8(4-6-9)16(10,12)13/h3-6,11H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJMNPQFOAGECF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(5-methylfuran-2-yl)methyl]propanediamide](/img/structure/B2551498.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2551499.png)

![3-fluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2551504.png)
![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2551505.png)
![N-[[4-(3-chlorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2551506.png)
![4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2551508.png)
![1-(2-Methoxypyridin-4-yl)-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperazin-2-one](/img/structure/B2551509.png)






